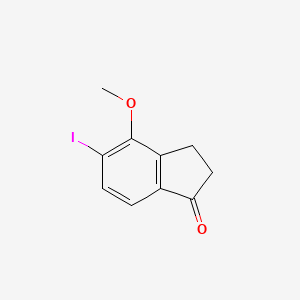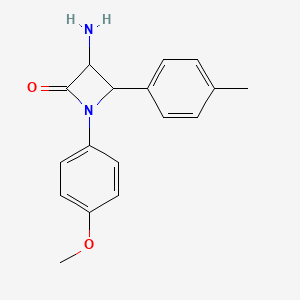![molecular formula C15H9NO5 B11840382 3-Acetyl-8-nitro-2H-naphtho[1,2-b]pyran-2-one CAS No. 875655-42-8](/img/structure/B11840382.png)
3-Acetyl-8-nitro-2H-naphtho[1,2-b]pyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetyl-8-nitro-2H-naphtho[1,2-b]pyran-2-one is a chemical compound belonging to the naphthopyran family. Naphthopyrans are known for their unique photochromic properties, which make them valuable in various applications, including photochromic lenses and molecular switches
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-8-nitro-2H-naphtho[1,2-b]pyran-2-one typically involves multi-step organic reactions. One common method includes the condensation of 2-naphthol with appropriate aldehydes and nitro compounds under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product’s formation.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of catalysts and solvent-free conditions can enhance the efficiency and sustainability of the process .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Acetyl-8-nitro-2H-naphtho[1,2-b]pyran-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The acetyl group can be oxidized to a carboxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while oxidation of the acetyl group produces a carboxylic acid derivative .
Wissenschaftliche Forschungsanwendungen
3-Acetyl-8-nitro-2H-naphtho[1,2-b]pyran-2-one has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 3-Acetyl-8-nitro-2H-naphtho[1,2-b]pyran-2-one involves its ability to undergo photochromic transitions. Upon exposure to light, the compound undergoes a ring-opening reaction to form an intensely colored merocyanine dye. This process is reversible, and the compound returns to its original state in the absence of light . The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with DNA and proteins, leading to its potential anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Naphthopyran: A parent compound with similar photochromic properties.
2-Naphthol: A precursor used in the synthesis of various naphthopyran derivatives.
Naphthofuran: Another heterocyclic compound with similar structural features and applications.
Uniqueness: Its photochromic properties and ability to form colored dyes upon light exposure make it particularly valuable in optical and material sciences .
Eigenschaften
CAS-Nummer |
875655-42-8 |
|---|---|
Molekularformel |
C15H9NO5 |
Molekulargewicht |
283.23 g/mol |
IUPAC-Name |
3-acetyl-8-nitrobenzo[h]chromen-2-one |
InChI |
InChI=1S/C15H9NO5/c1-8(17)13-7-10-3-2-9-6-11(16(19)20)4-5-12(9)14(10)21-15(13)18/h2-7H,1H3 |
InChI-Schlüssel |
QBPBZORLXJASHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC2=C(C3=C(C=C2)C=C(C=C3)[N+](=O)[O-])OC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-Methyl-2-phenyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B11840321.png)
![2'-Chloro-4'-(pyrrolidin-1-YL)-5'H-spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidine]](/img/structure/B11840323.png)
![4-(6-Bromoimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B11840329.png)


![10-(2-(Diethylamino)ethyl)benzo[b][1,8]naphthyridin-5(10H)-one](/img/structure/B11840359.png)





